molecular formula C12H9BrClN3O3S B8406444 N-[(4-bromopyridin-2-yl)carbamoyl]-4-chlorobenzene-1-sulfonamide

N-[(4-bromopyridin-2-yl)carbamoyl]-4-chlorobenzene-1-sulfonamide

Cat. No. B8406444
M. Wt: 390.64 g/mol
InChI Key: VEYYOVPJKLKZDM-UHFFFAOYSA-N
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Patent
US08163778B2

Procedure details

4-Chlorbenzenesulfonyl isocyanate (150 mg) was dissolved in CH2Cl2 (2 mL). 2-Amino-4-brompyridine (132 mg) was added to the mixture. After that the mixture was stirred for 18 h at 25° C. The obtained white precipitate was filtered off and washed with CH2Cl2 and dried in vacuo to yield N-[(4-bromopyridin-2-yl)carbamoyl]-4-chlorobenzenesulfonamide (111 mg; 41%) as a white solid.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
132 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:11]=[C:12]=[O:13])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[NH2:14][C:15]1[CH:20]=[C:19]([Br:21])[CH:18]=[CH:17][N:16]=1>C(Cl)Cl>[Br:21][C:19]1[CH:18]=[CH:17][N:16]=[C:15]([NH:14][C:12]([NH:11][S:8]([C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=2)(=[O:9])=[O:10])=[O:13])[CH:20]=1

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)N=C=O
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
132 mg
Type
reactant
Smiles
NC1=NC=CC(=C1)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After that the mixture was stirred for 18 h at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The obtained white precipitate was filtered off
WASH
Type
WASH
Details
washed with CH2Cl2
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC(=NC=C1)NC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 111 mg
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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